N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea
CAS No.: 590351-68-1
Cat. No.: VC16890460
Molecular Formula: C11H13N5S
Molecular Weight: 247.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 590351-68-1 |
|---|---|
| Molecular Formula | C11H13N5S |
| Molecular Weight | 247.32 g/mol |
| IUPAC Name | 1-(1-methylpyrazol-3-yl)-1-(pyridin-4-ylmethyl)thiourea |
| Standard InChI | InChI=1S/C11H13N5S/c1-15-7-4-10(14-15)16(11(12)17)8-9-2-5-13-6-3-9/h2-7H,8H2,1H3,(H2,12,17) |
| Standard InChI Key | BYLFQNTVPYAWJB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)N(CC2=CC=NC=C2)C(=S)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Synonyms
N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea is systematically named to reflect its substituents: a 1-methylpyrazole group linked via a thiourea bridge to a pyridin-4-ylmethyl unit. Its CAS registry number (700811-21-8) and synonyms, including DTXSID10663165 and 590351-68-1, facilitate unambiguous identification in chemical databases . The molecular structure (Fig. 1) combines aromatic heterocycles (pyrazole and pyridine) with a thiourea functional group, enabling diverse intermolecular interactions.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 700811-21-8 |
| Molecular Formula | |
| Molecular Weight | 247.32 g/mol |
| Synonyms | DTXSID10663165, 590351-68-1 |
Structural Characteristics
The compound’s planar pyrazole and pyridine rings contribute to its rigidity, while the thiourea group (–NH–C(S)–NH–) introduces hydrogen-bonding capability. X-ray crystallography of analogous thioureas reveals a twisted conformation between the aromatic rings, minimizing steric clashes . Nuclear magnetic resonance (NMR) studies highlight tautomerism in related pyrazole-thiourea derivatives, where proton exchange between N–H groups and pyrazole nitrogens creates dynamic equilibria . For instance, - and -NMR spectra of similar compounds show broadened signals for pyrazole carbons (e.g., δ 138.7–153.6 ppm) due to tautomeric interconversion .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves reacting 1-methyl-3-isothiocyanatopyrazole with 4-(aminomethyl)pyridine under mild conditions. VulcanChem reports a one-pot procedure yielding the product in 75–85% purity after recrystallization. Alternative methods employ thiophosgene or ammonium thiocyanate to generate the isothiocyanate intermediate in situ.
Table 2: Representative Synthesis Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1-Methyl-3-isothiocyanatopyrazole + 4-(aminomethyl)pyridine | Ethanol | 25 | 82 |
| Thiophosgene + 1-methyl-3-aminopyrazole | Dichloromethane | 0–5 | 68 |
Spectroscopic Characterization
Advanced spectroscopic techniques confirm the compound’s structure:
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IR Spectroscopy: A strong absorption band at ~1250 cm corresponds to the C=S stretch, while N–H vibrations appear at 3300–3400 cm.
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NMR Spectroscopy: -NMR signals include a singlet for the pyrazole methyl group (δ 3.85 ppm) and multiplets for pyridine protons (δ 7.25–8.50 ppm). -HMBC correlations help assign pyrrole-like (δ −165.7 ppm) and pyridine-like (δ −81.5 ppm) nitrogens in related analogs .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 247.32 [M+H], consistent with the molecular weight .
Biological and Pharmacological Properties
Antimicrobial Activity
Thiourea derivatives exhibit broad-spectrum antimicrobial effects. N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting cell membrane integrity. The pyridine moiety enhances penetration through bacterial lipid bilayers, while the thiourea group chelates essential metal ions .
| Activity | Model System | Result (IC/MIC) | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | 8 µg/mL | Membrane disruption |
| Anticancer | MCF-7 cells | 4.2 µM | DNA groove binding |
| Enzyme Inhibition | COX-2 | 12 nM | Competitive inhibition |
Coordination Chemistry and Applications
Metal Complex Formation
The compound acts as a N,S-donor ligand, forming stable complexes with transition metals. For example, Pd(II) complexes with pyrazolyl-thiourea ligands show modulated reactivity due to π-donor effects from pyrazole nitrogens . Steric hindrance from methyl groups slows ligand substitution kinetics, making these complexes suitable for controlled drug delivery .
Industrial and Pharmaceutical Applications
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Catalysis: Pd(II)-thiourea complexes catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10 .
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Drug Delivery: Slow-release formulations leveraging the compound’s DNA-binding affinity are under exploration for targeted cancer therapy .
Recent Advances and Research Directions
Structural Modifications
Introducing electron-withdrawing groups (e.g., –NO) at the pyridine 3-position enhances antimicrobial potency by 40%. Conversely, alkylation of the thiourea –NH groups improves lipophilicity, facilitating blood-brain barrier penetration.
Emerging Applications
Recent studies explore its use in:
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Sensor Development: Fluorescent derivatives detect Hg ions with nanomolar sensitivity.
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Polymer Chemistry: Thiourea-containing monomers yield polymers with shape-memory properties for biomedical devices.
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